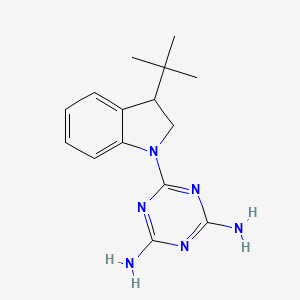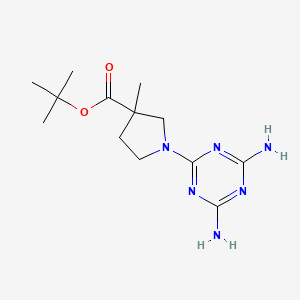
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies.
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. When B cells are activated, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to B-cell proliferation and survival. Inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine blocks this signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical effects of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine include the inhibition of BTK and downstream signaling pathways, leading to apoptosis in cancer cells. Physiologically, this compound has shown promising results in preclinical and clinical studies in the treatment of B-cell malignancies.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine in lab experiments include its high selectivity for BTK and its potential for use in the treatment of B-cell malignancies. However, limitations include the need for further studies to determine optimal dosing and potential side effects.
Future Directions
Future research on 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine could include the development of new synthetic methods for this compound, the investigation of its potential use in combination therapies, and the exploration of its efficacy in other types of cancer. Additionally, further studies could be conducted to determine the optimal dosing and potential side effects of this compound.
Synthesis Methods
The synthesis of 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine involves several steps. The starting materials are 3-tert-butyl-2,3-dihydroindole and 2,4-dichloro-1,3,5-triazine, which are reacted in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product.
Scientific Research Applications
The selective inhibition of BTK by 6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine has shown promising results in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several preclinical and clinical studies have demonstrated the efficacy of this compound in inhibiting BTK and inducing apoptosis in cancer cells.
properties
IUPAC Name |
6-(3-tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-15(2,3)10-8-21(11-7-5-4-6-9(10)11)14-19-12(16)18-13(17)20-14/h4-7,10H,8H2,1-3H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYSIZYEXPGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C2=CC=CC=C12)C3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Tert-butyl-2,3-dihydroindol-1-yl)-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Chlorophenyl)cyclobutyl]-3-[4-(methylamino)phenyl]urea](/img/structure/B7436433.png)
![2-chloro-N-[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl]-N-methylpropanamide](/img/structure/B7436441.png)
![ethyl 4-[(2,5-dicyclopropyl-1H-pyrrole-3-carbonyl)amino]-1-methylpyrrole-2-carboxylate](/img/structure/B7436447.png)

![Tert-butyl 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B7436481.png)
![Tert-butyl 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]hexanoate](/img/structure/B7436482.png)
![2-N-[2-[(2,4-dichlorophenyl)methoxy]ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436490.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7436497.png)
![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![tert-butyl N-[(2R)-1-[(4,6-diamino-1,3,5-triazin-2-yl)amino]propan-2-yl]-N-ethylcarbamate](/img/structure/B7436515.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![1-[2-(difluoromethoxy)-5-nitrophenyl]-3-[(2R,3R)-2-methyl-1,1-dioxothiolan-3-yl]urea](/img/structure/B7436523.png)
![6-[2-[(2-Bromophenyl)methyl]piperidin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B7436528.png)
